![molecular formula C22H26O9S2 B4880183 diethyl 3,3'-[oxybis(4,1-phenylenesulfonyl)]dipropanoate](/img/structure/B4880183.png)
diethyl 3,3'-[oxybis(4,1-phenylenesulfonyl)]dipropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3,3'-[oxybis(4,1-phenylenesulfonyl)]dipropanoate, commonly known as OPDP, is a chemical compound used in scientific research. It is a bifunctional reagent that is used to crosslink proteins and peptides. OPDP is a powerful tool in the field of biochemistry, allowing researchers to study protein-protein interactions and protein structure.
作用機序
OPDP works by crosslinking proteins and peptides through the formation of covalent bonds between amino acid residues. This crosslinking stabilizes protein complexes and allows for the study of protein-protein interactions.
Biochemical and Physiological Effects:
OPDP does not have any direct biochemical or physiological effects. Its effects are limited to the crosslinking of proteins and peptides.
実験室実験の利点と制限
OPDP has several advantages for lab experiments. It is a powerful tool for studying protein-protein interactions and protein structure. It is also relatively easy to use and can be applied to a wide range of proteins and peptides.
However, OPDP has some limitations. It is a toxic compound and must be handled with care. It can also crosslink proteins indiscriminately, leading to the formation of non-specific protein complexes. This can make it difficult to interpret experimental results.
将来の方向性
For the use of OPDP include the study of membrane proteins and the development of new crosslinking reagents.
合成法
OPDP can be synthesized through a multi-step process. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with diethyl malonate, followed by the reduction of the resulting product with sodium dithionite. The second step involves the reaction of the resulting product with 4-hydroxybenzenesulfonyl chloride to form OPDP.
科学的研究の応用
OPDP is widely used in scientific research for crosslinking proteins and peptides. It is used to study protein-protein interactions, protein structure, and protein function. OPDP is particularly useful in the study of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature.
特性
IUPAC Name |
ethyl 3-[4-[4-(3-ethoxy-3-oxopropyl)sulfonylphenoxy]phenyl]sulfonylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O9S2/c1-3-29-21(23)13-15-32(25,26)19-9-5-17(6-10-19)31-18-7-11-20(12-8-18)33(27,28)16-14-22(24)30-4-2/h5-12H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEPCNAXHAEKPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[4-[4-(3-ethoxy-3-oxopropyl)sulfonylphenoxy]phenyl]sulfonylpropanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


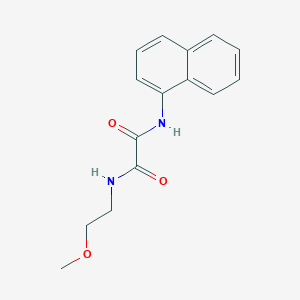
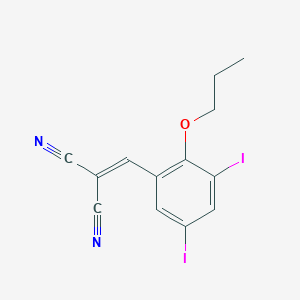
![(4,5-dimethoxy-2-nitrobenzylidene){4'-[(4,5-dimethoxy-2-nitrobenzylidene)amino]-4-biphenylyl}amine](/img/structure/B4880123.png)
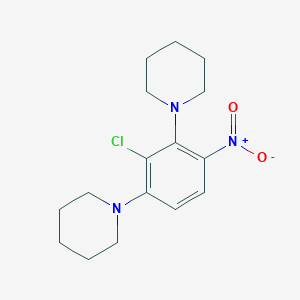
![N-[4-(acetylamino)phenyl]-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4880143.png)
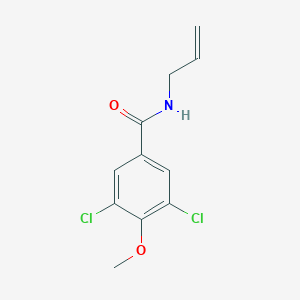
![ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4880155.png)
![2-(allylamino)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4880162.png)
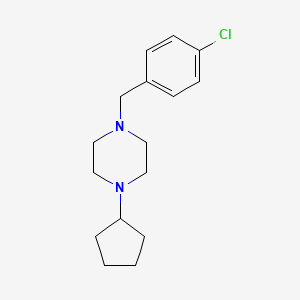
![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4880177.png)
![N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B4880189.png)
![{(2S)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-pyrrolidinyl}methanol](/img/structure/B4880201.png)
![(2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide](/img/structure/B4880209.png)